[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, also known as THF-PP, is an important intermediate in the biosynthesis of thiamine (vitamin B1). This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, fungi, plants, and animals. In
Wirkmechanismus
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate acts as an intermediate in the biosynthesis of thiamine, which is an essential cofactor for various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is converted to thiamine pyrophosphate (TPP) by the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate oxidase. TPP serves as a cofactor for enzymes involved in the decarboxylation of α-keto acids, such as pyruvate and α-ketoglutarate.
Biochemische Und Physiologische Effekte
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate plays a crucial role in the metabolic pathways of various organisms. It serves as an intermediate in the biosynthesis of thiamine, which is essential for the proper functioning of various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is a useful tool for studying thiamine biosynthesis pathways and [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. However, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is unstable and difficult to work with, which can limit its use in lab experiments. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is not commercially available, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate could focus on the development of new methods for synthesizing [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and improving its stability. Additionally, further studies could investigate the potential therapeutic applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, such as its use as an antioxidant or in the treatment of thiamine deficiency disorders. Finally, research could focus on the identification and characterization of thiamine transporters, which could provide insights into the regulation of thiamine metabolism in various organisms.
Synthesemethoden
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate can be synthesized by the condensation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole (THZ) in the presence of ATP and the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase. The reaction results in the formation of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and pyrophosphate as a byproduct.
Wissenschaftliche Forschungsanwendungen
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been extensively studied in various research fields, including biochemistry, microbiology, and molecular biology. One of the most significant applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is in the study of thiamine biosynthesis pathways in microorganisms. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been used as a substrate for the characterization of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been used in the synthesis of thiamine analogs and as a tool for the identification of thiamine transporters.
Eigenschaften
CAS-Nummer |
136338-57-3 |
---|---|
Produktname |
[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |
Molekularformel |
C10H12N5O6P |
Molekulargewicht |
329.21 g/mol |
IUPAC-Name |
[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h1-3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17)/b2-1+ |
InChI-Schlüssel |
OSULHPDFAYTYOO-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)/C=C/C(COP(=O)(O)O)O |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C=CC(COP(=O)(O)O)O |
Kanonische SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C=CC(COP(=O)(O)O)O |
Synonyme |
2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.